Fomesafen

説明

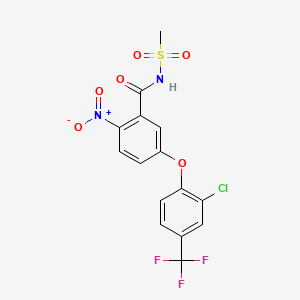

This compound is an N-sulfonylcarboxamide that is N-(methylsulfonyl)benzamide in which the phenyl ring is substituted by a nitro group at position 2 and a 2-chloro-4-(trifluoromethyl)phenoxy group at position 5. A protoporphyrinogen oxidase inhibitor, it was specially developed for use (generally as the corresponding sodium salt, this compound-sodium) for post-emergence control of broad-leaf weeds in soya. It has a role as a herbicide, an agrochemical and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is an aromatic ether, a N-sulfonylcarboxamide, a C-nitro compound, an organofluorine compound, a member of monochlorobenzenes and a member of phenols. It is a conjugate acid of a this compound(1-).

特性

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZZWXTVIYUUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O6S | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108731-70-0 (sodium) | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024112 | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/ | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/cu cm at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

72178-02-0 | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72178-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulphonyl)-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMESAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0A3U4CDTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanism of Herbicidal Action

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

Fomesafen acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), also known as Protox mda.state.mn.uspioneer.com. This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX) frontiersin.orggrdc.com.au. This step is the last common enzymatic reaction in the biosynthesis of both chlorophyll and heme uark.edu.

Disruption of Chlorophyll Biosynthesis

By inhibiting PPO, this compound directly disrupts the normal flow of the chlorophyll biosynthesis pathway mda.state.mn.usmdpi.com. Chlorophylls are crucial photosynthetic pigments responsible for capturing light energy slideshare.netfrontiersin.org. The inhibition of PPO prevents the proper synthesis of chlorophyll, thereby impairing photosynthesis . Studies have shown a significant decrease in chlorophyll content in plants exposed to this compound mdpi.comresearchgate.net. For instance, exposure of Raphidocelis subcapitata and Chlorella snowii to a this compound-based herbicide induced a significant decrease in chlorophyll a and carotenoid content mdpi.com.

Accumulation of Protoporphyrin IX

The inhibition of PPO by this compound leads to a buildup of its substrate, protoporphyrinogen IX (PPGIX), within the plant cells frontiersin.orgmdpi.com. This accumulation occurs because the enzyme responsible for converting PPGIX to PPIX is blocked pioneer.comgrdc.com.au. The accumulated PPGIX can then leak out of the chloroplasts into the cytoplasm frontiersin.orggrdc.com.au. In the cytoplasm, PPGIX is non-enzymatically oxidized to protoporphyrin IX (PPIX) grdc.com.aumdpi.com. Research has demonstrated a significant accumulation of PPIX in susceptible weeds treated with this compound mdpi.com. For example, a study on Euphorbia heterophylla showed that the accumulation of Proto IX in a susceptible population was substantially greater than in a resistant population when treated with this compound mdpi.com.

Table 1: Protoporphyrin IX Accumulation in Euphorbia heterophylla Populations After this compound Treatment

| This compound Concentration (µM) | Proto IX Accumulation (Susceptible Population) | Proto IX Accumulation (Resistant Population) |

| 500 | Significantly Higher | Lower |

| 1000 | - | Constant |

| 5000 | - | Constant |

Based on data from mdpi.com. Note: Specific quantitative values for susceptible population at 1000 and 5000 µM were not provided in the source, only described as significantly different from the resistant population at 500 µM.

Reactive Oxygen Species Generation and Oxidative Stress Induction

Protoporphyrin IX (PPIX), the accumulated intermediate, is a potent photosensitizer researchgate.netwikipedia.org. In the presence of light, PPIX absorbs energy and reacts with oxygen, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen researchgate.netmdpi.com. This rapid production of ROS overwhelms the plant's natural antioxidant defense systems, inducing a state of severe oxidative stress researchgate.netresearchgate.net. Studies have shown that this compound treatment leads to enhanced levels of ROS in plants researchgate.netscielo.br. For instance, research on earthworms exposed to this compound demonstrated a significant increase in ROS levels researchgate.netnih.gov.

Lipid Peroxidation and Cell Membrane Disruption

The excessive generation of reactive oxygen species, particularly singlet oxygen, triggers lipid peroxidation mda.state.mn.uswikipedia.org. Lipid peroxidation is a chain reaction that damages the polyunsaturated fatty acids in cell membranes wikipedia.orgfrontiersin.org. This process leads to the degradation of lipids and the formation of lipid peroxides, compromising the structural integrity and functionality of cellular membranes, including the plasma membrane and organelle membranes frontiersin.orgnih.gov. The disruption of cell membranes results in leakage of cellular contents and rapid desiccation and necrosis of plant tissues mda.state.mn.uspioneer.com. Research indicates that this compound exposure causes lipid peroxidation researchgate.netresearchgate.net. A study on various crop plants showed that this compound increased lipid peroxidation, measured by malondialdehyde (MDA) content, in a dose-dependent manner in some species researchgate.netresearchgate.net.

Table 2: Effect of this compound Concentration on Lipid Peroxidation (MDA Content) in Vicia sativa

| This compound Concentration (kg ha⁻¹) | Lipid Peroxidation (MDA Content) |

| 0 | Lower |

| 0.125 | Increased |

| 0.25 | Increased |

| 0.5 | Significantly Increased |

Based on data described for V. sativa in researchgate.netresearchgate.net. Note: Specific quantitative values were not provided in the source, only described trends.

Interplay of Light and Oxygen in this compound Efficacy

The herbicidal action of this compound is highly dependent on the presence of both light and oxygen researchgate.netwikipedia.org. Protoporphyrin IX, the photosensitizer accumulated due to PPO inhibition, requires light energy to become activated and react with oxygen to produce the damaging singlet oxygen grdc.com.aumdpi.com. Without light, the photoreaction does not occur, and the generation of destructive ROS is significantly reduced, limiting the herbicidal effect wikipedia.org. Similarly, oxygen is essential as it is converted into the reactive singlet oxygen species that cause oxidative damage researchgate.net. This explains why symptoms of this compound injury, such as chlorosis and desiccation, appear rapidly upon exposure to light after treatment pioneer.comcornell.edu.

Effects on Heme Biosynthesis Pathways

While this compound's primary herbicidal effect in plants is linked to the disruption of chlorophyll biosynthesis and subsequent oxidative damage, PPO is also involved in the heme biosynthesis pathway mda.state.mn.usresearchgate.net. Heme is a crucial component of various proteins, including cytochromes, which are involved in respiration nih.govfrontierspecialtychemicals.com. The inhibition of PPO can also affect heme synthesis mda.state.mn.usgov.on.ca. However, the impact on heme biosynthesis in plants is generally considered secondary to the effects on chlorophyll biosynthesis in terms of herbicidal efficacy, as the rapid photodynamic damage caused by PPIX accumulation under light conditions is the primary mechanism of plant death . Studies investigating the effect of PPO inhibitors on heme-containing enzymes in non-plant organisms, such as rats, have shown some effect on mitochondrial cytochromes, indicating the enzyme's role in heme synthesis nih.gov.

Inhibition of Uroporphyrinogen to Coproporphyrinogen Conversion

The conversion of uroporphyrinogen to coproporphyrinogen is a specific step within the porphyrin synthesis pathway, catalyzed by the enzyme uroporphyrinogen decarboxylase (UROD). This reaction involves the sequential decarboxylation of the four acetate side chains of uroporphyrinogen to methyl groups, yielding coproporphyrinogen. This step occurs downstream of early precursors like 5-aminolevulinic acid and porphobilinogen and precedes the formation of protoporphyrinogen IX.

While the primary and well-established mechanism of herbicidal action for this compound in plants involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme acting later in the porphyrin pathway, studies have indicated that this compound can also influence earlier steps under certain conditions. Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX within plant cells. This accumulated intermediate can leak from the chloroplasts into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer, and in the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid peroxidation of membrane lipids, leading to the disruption of cell membranes, cellular leakage, and ultimately, plant death.

Research conducted in animal models, specifically in mice, has provided insights into broader interactions of this compound with the porphyrin pathway. Long-term, high-dose exposure to this compound in mice has been shown to cause the accumulation of porphyrin intermediates that are upstream of the PPO step, including uroporphyrin and heptacarboxylic porphyrin. This accumulation was associated with a significant depression in the activity of uroporphyrinogen decarboxylase (UROD).

Detailed research findings from a study involving male ICR mice fed with this compound at a concentration of 0.25% in their diet for 5 months demonstrated a marked increase in liver porphyrin content compared to control mice.

| Porphyrin Intermediate | Control Mice Liver (nmol/g) | This compound-Treated Mice Liver (nmol/g) |

| Uroporphyrin | Traces | 52 |

| Heptacarboxylic Porphyrin | Not detected | 21 |

Data Source: Effect of the protoporphyrinogen oxidase-inhibiting herbicide this compound on liver uroporphyrin and heptacarboxylic porphyrin in two mouse strains.

This study also reported that UROD activity in the liver of this compound-treated mice was approximately 25% of the control values.

Ecotoxicological Impacts on Non-target Biota

Aquatic Organism Sensitivity and Responses

Fomesafen exhibits varying degrees of toxicity to different aquatic organisms, with particular sensitivity observed in certain algal species. mdpi.comresearchgate.netresearchgate.net

Phytoplankton Species-Specific Physiological Impacts

The impact of this compound on phytoplankton varies significantly depending on the species, affecting key physiological processes like growth and photosynthesis. mdpi.comresearchgate.net

Studies have shown that Raphidocelis subcapitata, a freshwater green alga, is particularly sensitive to this compound. Exposure to this compound-based herbicides has been observed to significantly decrease the growth rate of R. subcapitata at concentrations as low as 40 µg/L, with a more pronounced reduction at 320 µg/L. mdpi.com Photosynthetic parameters in R. subcapitata are also affected. For instance, exposure to this compound concentrations of 10, 40, and 320 µg/L resulted in a significant increase in the effective antenna size per active reaction center (ABS/RC) and the trapped energy flux (TR₀/RC). mdpi.com Furthermore, the cell biovolume of R. subcapitata has been shown to increase significantly following exposure to 40 µg/L and 320 µg/L this compound. mdpi.com

Data on the growth rate of R. subcapitata exposed to different this compound concentrations:

| This compound Concentration (µg/L) | Growth Rate (% of Control) |

| 0 | 100 |

| 5 | No significant effect |

| 10 | No significant effect |

| 40 | 85 (15% decrease) |

| 320 | 46 (54% decrease) |

Data on the effect of this compound on the biovolume of R. subcapitata:

| This compound Concentration (µg/L) | Cell Biovolume (% Change from Control) |

| 0 | 0 |

| 40 | +31 |

| 320 | +51 |

The 72-hour half maximal effective concentration (ErC50) for growth rate in Raphidocelis subcapitata has been reported as 0.54 mg/L and 2.7 mg/L, with a No Observed Effect Concentration (NOEC) for growth rate at 0.023 mg/L and 0.41 mg/L, based on different studies and potentially different formulations. syngenta.co.zasyngenta.co.zagreenbook.net

In contrast to Raphidocelis subcapitata, species like the green alga Chlamydomonas snowii and the cyanobacterium Microcystis aeruginosa appear to be more tolerant to this compound exposure. mdpi.comresearchgate.netresearchgate.net Studies have indicated that physiological biomarkers such as growth, photosynthesis, pigment content, oxidative stress, and morphology in C. snowii and M. aeruginosa were not significantly affected by this compound treatments at concentrations that impacted R. subcapitata. mdpi.comresearchgate.net This differential sensitivity is hypothesized to be potentially linked to intracellular morphological and genetic differences between species. mdpi.comresearchgate.netresearchgate.net High concentrations of this compound (20 mg/L) were needed to induce a notable inhibition (44%) in the growth of M. aeruginosa after three days. researchgate.net

The differential sensitivity among algal species may be related to how this compound is handled at the cellular level. Modeling of this compound uptake in Raphidocelis subcapitata suggests that changes in cell biovolume are unlikely to be an effective mechanism for modulating this compound toxicity. mdpi.comresearchgate.net Instead, potential resistance mechanisms in more tolerant species like Chlamydomonas snowii and Microcystis aeruginosa could involve rapid this compound efflux or breakdown processes, although these would likely require significant energy expenditure. mdpi.comresearchgate.netdntb.gov.ua These dynamics of cellular uptake, efflux, and breakdown are crucial in determining the intracellular concentration of the herbicide and thus the extent of its toxic effects. mdpi.comresearchgate.net

Resistance Mechanisms in Tolerant Algae (e.g., Chlamydomonas snowii, Microcystis aeruginosa)

Differential Effects on Algal Classes (e.g., Chlorophyceae Inhibition, Cyanobacteria Stimulation)

Beyond species-specific differences, this compound can have differential impacts at the class level within phytoplankton communities. Research indicates that Chlorophyceae (green algae) are generally more sensitive to this compound and are often inhibited by the herbicide. researchgate.netnih.govresearchgate.netscience.gov Conversely, this compound, either alone or in combination with adjuvants, has been observed to have a significant positive effect on the abundance and biovolume of Cyanobacteria, Cryptophyceae, Dinophyceae, and Bacillariophyceae in freshwater mesocosms. nih.govresearchgate.netnih.gov This suggests that while green algae may be suppressed, other algal classes, including cyanobacteria, may be stimulated, potentially altering the structure and dynamics of the phytoplankton community. researchgate.netnih.gov

Toxicity to Aquatic Crustaceans

This compound is considered moderately toxic to aquatic crustaceans. herts.ac.ukesslabshop.commade-in-china.com Studies have indicated that this compound alone did not show a clear effect on zooplankton communities in mesocosms. nih.govresearchgate.netnih.gov However, when this compound was applied in a mixture with an adjuvant like Agral 90, a significant reduction in the abundance of calanoid copepods was observed. nih.govresearchgate.netnih.gov This suggests that while this compound itself may have a moderate impact on crustaceans, its toxicity can potentially be enhanced in the presence of certain adjuvants. The 48-hour half maximal effective concentration (EC50) for Daphnia magna (Water flea) is reported as >96 mg/L and >100 mg/L, based on data from similar materials. syngenta.co.zasyngenta.co.zagreenbook.net

Data on the acute toxicity of this compound-sodium to Daphnia magna:

| Organism | Endpoint | Concentration (mg/L) | Exposure Time (h) |

| Daphnia magna | EC50 | >96 | 48 |

| Daphnia magna | EC50 | >100 | 48 |

Note: Data based on similar materials. syngenta.co.zasyngenta.co.zagreenbook.net

Soil Invertebrate Responses

Soil invertebrates, including earthworms and other organisms, can be exposed to this compound through direct contact with treated soil or ingestion of contaminated plant material.

Studies on earthworms, considered important bio-indicators of soil health, have investigated the effects of this compound exposure. While this compound is generally considered to have low toxicity to soil macro-organisms like earthworms, some research indicates potential impacts. For instance, a field chronic effects study on earthworms involving two applications of this compound at 0.5 kg ai/ha and 5.0 kg ai/ha showed no adverse effects on total numbers or weights at the lower rate. regulations.gov However, a significant change in the numbers of Allolobophura nocturna, one earthworm species, was observed at the higher treatment level, although this was attributed by the authors to changes in grass cover rather than direct toxicity. regulations.gov

Further research has explored the biochemical responses of earthworms to this compound. Exposure to this compound has been shown to deplete energy resources, specifically glycogen content, and increase the levels of antioxidant enzymes in the earthworm Pheretima guillelmi. nih.gov It also inhibited acetylcholinesterase activity and suppressed the richness and diversity of the intestinal bacterial community in this species. nih.gov Low doses of this compound (≤ 500 μg kg⁻¹) may induce oxidative damage and lipid peroxidation in Eisenia fetida at short exposure periods (14 days), although these effects may diminish with prolonged exposure as antioxidant enzyme activity increases. nih.gov

The potential for this compound to bioaccumulate in soil organisms has been examined. While based on physical properties, bioaccumulation and long-range transport are generally not expected to be of concern for this compound, some studies suggest a potential for bioaccumulation based on its log Kow. regulations.gov A food chain assessment indicated that accumulated residues in earthworms or fish are not anticipated to reach levels harmful to predators under proposed use conditions. Furthermore, toxicokinetic studies have found no evidence of biomagnification along the food chain. However, one study noted that this compound residues accumulated in the tissues of the earthworm Pheretima guillelmi during a 20-day incubation period, contrasting with a previous study on Eisenia fetida, suggesting potential species-specific differences in metabolism. researchgate.net

Toxicity to Earthworm Ecotypes

Terrestrial Arthropod Exposure and Effects (e.g., Honeybees)

Terrestrial arthropods, including beneficial insects like honeybees, can come into contact with this compound through foliar applications or residues on plants. Guideline tests for honeybees have been conducted to assess acute toxicity. The acute oral LD50 for honeybees was found to be >50 μg ai/bee, and the acute contact LD50 was >100 μg ai/bee. nih.govregulations.govregulations.gov Based on available data from acute contact and oral studies, acute risk concerns for adult bees are not anticipated from proposed or existing uses. regulations.gov However, uncertainty exists regarding chronic dietary risk to adult honeybees and acute and chronic dietary risk to bee larvae due to a lack of specific toxicity studies, meaning these risks cannot be definitively ruled out. regulations.gov

Studies on other invertebrates, including species from orders like Acarina, Hemiptera, Diptera, Lepidoptera, Coleoptera, and Nemotoda, exposed to this compound at concentrations of 250 and 500 ppm, showed a maximum mortality rate of 9%. regulations.gov Aphids (Aphis fabae) specifically experienced 9% mortality at both 250 ppm and 500 ppm concentrations. regulations.gov

Impact on Soil Microbiological Processes and Community Structure

Soil microorganisms play vital roles in nutrient cycling and maintaining soil health. This compound can influence these processes and the composition of microbial communities in soil.

Soil enzyme activities are indicators of microbial activity and soil health. This compound application can lead to alterations in the activity of various soil enzymes. Studies have shown that this compound can have different stimulating or inhibiting effects on enzymes such as acid phosphatase, alkaline phosphatase, dehydrogenase, and urease. ebi.ac.ukresearchgate.net Dehydrogenase has been noted as particularly sensitive to this compound. ebi.ac.ukresearchgate.net Urease activity was significantly inhibited at different this compound concentrations initially, but this inhibition gradually disappeared over time. researchgate.net

Regarding β-glucosidase, an enzyme involved in carbon cycling, studies have shown varied responses. In some cases, higher enzymatic activity was observed in plots treated with this compound. cropj.comresearchgate.net β-glucosidase activity has been found to be sensitive to soil management practices and can be associated with the abundance of certain bacterial genera like Arthrobacter and Nocardioides. nih.gov

Data on the effects of this compound on soil enzyme activity can be summarized as follows:

| Enzyme | Effect of this compound Exposure | Duration/Concentration | Source |

| Acid Phosphatase | Stimulating effects observed. | Varied concentrations (0-500 μg/kg) over 60 days. | ebi.ac.ukresearchgate.net |

| Alkaline Phosphatase | Stimulating effects observed. | Varied concentrations (0-500 μg/kg) over 60 days. | ebi.ac.ukresearchgate.net |

| Dehydrogenase | Stimulating effects observed; most sensitive to this compound. | Varied concentrations (0-500 μg/kg) over 60 days. | ebi.ac.ukresearchgate.net |

| Urease | Initially inhibited significantly; inhibition disappeared over time. | Varied concentrations (0-500 μg/kg) over 60 days. | researchgate.net |

| β-glucosidase | Higher activity observed in treated plots. | Assessed at 30 and 60 days with and without this compound. | cropj.comresearchgate.net |

Twice the recommended usage level of this compound significantly decreased the activities of four soil enzymes, which later returned to control levels. mdpi.comresearcher.life

This compound can influence the structure and composition of soil microbial communities. Laboratory experiments have shown that this compound at concentrations ranging from 0 to 500 μg/kg can have different effects on soil microbial community structures. mdpi.com High levels of this compound treatment (e.g., 100 times the recommended dose) decreased the total amount of phospholipid fatty acids (PLFAs), bacterial (both Gram-positive (GP) and Gram-negative (GN)) and fungal biomass, and increased the microbial stress level. ebi.ac.uknih.gov

Field experiments have indicated that long-term this compound application in continuously cropped soybean fields can affect the soil bacterial community composition. This includes an increase in the relative average abundance of Proteobacteria and Actinobacteria species and a decrease in the abundance of Verrucomicrobia species. researchgate.netnih.gov Acidobacteria and Chloroflexi species have shown a pattern of activation-inhibition. researchgate.netnih.gov

The ratio of Gram-negative to Gram-positive bacteria (GN/GP ratio), often used as a microbial stress index, can be affected by this compound. PLFA analysis has shown that the GN/GP ratio decreased significantly under this compound exposure, indicating increased soil stress. mdpi.comresearcher.life

| Microbial Community Parameter | Effect of this compound Exposure | Concentration/Condition | Source |

| Total PLFAs | Decreased | High levels of this compound (e.g., 100x recommended dose) | ebi.ac.uknih.gov |

| Bacterial Biomass (GP and GN) | Decreased | High levels of this compound (e.g., 100x recommended dose); significantly decreased at 375 mg/kg in lab. | ebi.ac.uknih.govnih.gov |

| Fungal Biomass | Decreased (initially); stimulated rapid recovery at twice recommended usage level. | Varied concentrations; twice recommended usage level. | researchgate.netmdpi.comresearcher.life |

| Microbial Stress Level | Increased | High levels of this compound (e.g., 100x recommended dose) | ebi.ac.uknih.gov |

| Bacterial Community Structure | Altered (increased Proteobacteria and Actinobacteria, decreased Verrucomicrobia). | Long-term application in soybean fields. | researchgate.netnih.gov |

| GN/GP Ratio | Decreased significantly. | Varied concentrations; observed in PLFA analysis. | mdpi.comresearcher.liferesearchgate.net |

3.4.3. Stress Responses in Soil Microbial Populations

Research has demonstrated that the magnitude of stress response can be dependent on the application rate and the duration of exposure. For instance, the application of this compound at twice the recommended level resulted in a more significant inhibitory effect on bacterial biomass compared to the recommended level, with bacterial biomass not recovering within a 90-day period in one study. mdpi.com Similarly, higher concentrations (e.g., 375 mg/kg or 100 times the recommended dose) have been linked to significant decreases in microbial biomass carbon (MBC) and basal respiration (RB), further highlighting the stress imposed on the microbial community. nih.govnih.gov

Specific microbial groups and activities are also affected. The ratio of Gram-negative to Gram-positive bacteria (GN/GP ratio) has been observed to decrease significantly under this compound stress, which is another indicator of increased soil pressure. mdpi.com While some studies using plate counting initially showed an increase in bacteria and actinomycetes at certain concentrations after 30 days, fungal numbers decreased significantly after only 10 days, suggesting differential sensitivity among microbial groups. researchgate.netnih.gov

Enzymatic activities within the soil microbial community, crucial indicators of soil health and microbial function, are also impacted. Urease activity, for example, has been shown to be significantly inhibited by different concentrations of this compound, although this inhibition may decrease over time. researchgate.netnih.gov Other enzymes like acid phosphatase, alkaline phosphatase, and dehydrogenase have shown varying responses, with dehydrogenase being particularly sensitive to this compound in some cases. researchgate.netnih.gov The long-term presence of this compound residues in soil can lead to sustained changes in soil enzyme activity and microbial community structure. mdpi.com

Studies have also explored the functional diversity of soil microbial communities using methods like community-level physiological profiles (CLPPs). While some results have shown an increase in average well color development, substrate utilization, and the functional diversity index (H') with this compound addition, suggesting some potential for adaptation or shifts in metabolic capabilities, other indicators like the reduction in the abundance of the nifH gene (associated with nitrogen-fixing bacteria) at high concentrations point towards negative impacts on specific functional groups. nih.govebi.ac.uk

The persistence of this compound in soil contributes to the prolonged stress on microbial populations. Its half-life can range from tens to hundreds of days depending on soil type and concentration, meaning that microbial communities can be exposed to residues for extended periods, potentially leading to long-term alterations in their structure and function. mdpi.commda.state.mn.usregulations.gov This persistence and the observed stress responses underscore the importance of considering the ecotoxicological impacts of this compound on soil microbial populations for environmental risk assessments. mdpi.com

Here is a summary of some research findings on the effects of this compound on soil microbial populations and stress responses:

| Study | This compound Concentration/Treatment | Key Microbial Impacts/Stress Responses Observed |

| Source mdpi.com | Recommended level and twice the recommended level | Increased stress indicators (Day 7, recommended level); Decreased stress indicators (Day 7, twice recommended level); Increased stress indicators (Day 90, twice recommended level); Strong correlation between soil enzymes and this compound residue; Inhibition of fungal and bacterial biomass (twice recommended level > recommended level); Significant decrease in total PLFA; Significant decrease in GN/GP ratio; Increased microbial stress. |

| Source nih.govebi.ac.uk | 100 times the recommended dose (T100) | Adversely affects soil microbial activity; Stresses soil microbial communities (reduced respiratory quotient qCO2, QR); Decreased total PLFAs; Decreased bacterial (GP and GN) and fungal biomass; Increased microbial stress level; Increased average well color development, substrate utilization, functional diversity index (H') (BIOLOG results inconsistent with others); Reduced abundance of nifH gene. |

| Source researchgate.netnih.gov | 0, 10, 100, and 500 µg/kg | Different stimulating effects on acid phosphatase, alkaline phosphatase, and dehydrogenase; Significant inhibition of urease activity (Day 10), followed by recovery; Increased number of bacteria and actinomycetes (after 30 days); Decreased fungal number (after 10 days); Altered bacterial community structure (DGGE). |

| Source nih.gov | 3.75, 37.5, and 375 mg/kg (Laboratory); Long-term application (Field) | Decreased basal respiration (RB) and microbial biomass carbon (MBC) (3.75 and 37.5 mg/kg); Significant decrease in RB, MBC, Gram+ and Gram- bacteria abundance, and fungal biomass (375 mg/kg); Altered soil bacterial community composition (field), increasing Proteobacteria and Actinobacteria, decreasing Verrucomicrobia; Activation-inhibition pattern for Acidobacteria and Chloroflexi. |

| Source researchgate.netawsjournal.org | Various concentrations, including 4.20 µg/g and 250 g a.i. ha⁻¹ | Decreased microbial activity (at higher concentrations); Negative effect on microbial biomass; Decreased soil microbial quotient (qMIC) and microbial biomass carbon (MBC); Induced lower stability in the soil system. |

| Source frontiersin.org | Various application doses | Negative impacts on rhizosphere bacteria alpha diversity (Shannon index) proportional to dose; Functional impacts were long-lasting despite rapid degradation in the rhizosphere. |

Interactive Data Table Placeholder:

(Note: An actual interactive table would be rendered here in a live environment, allowing users to sort, filter, and potentially visualize the data presented in the table above.)

Herbicide Resistance Evolution and Mechanisms in Weed Populations

Incidence and Spread of Fomesafen Resistance in Key Weed Species

This compound resistance has been increasingly reported in several troublesome weed species, particularly within the Amaranthus genus, often referred to as pigweeds. The high fecundity, adaptability, and genetic diversity of Amaranthus species contribute to their capacity for rapid resistance evolution and spread scielo.brbioone.org.

Amaranthus palmeri Resistance Dynamics

Amaranthus palmeri (Palmer amaranth) is a highly competitive and economically damaging weed in North America bioone.orgbioone.org. Resistance to PPO inhibitors, including this compound, has become widespread in A. palmeri, often in conjunction with resistance to other herbicide sites of action bioone.orgbioone.org. A survey in Mississippi and Arkansas in 2017 found this compound resistance in 42% of A. palmeri populations sampled cambridge.org. Studies have shown that the frequency of this compound-resistant A. palmeri plants can increase under selection pressure nih.gov. For example, in one study, the frequency of resistant plants increased from 5% in an original population to 17% after two cycles of this compound selection nih.gov. The level of resistance in A. palmeri can vary, with resistance indices (R/S ratios based on GR50 values) ranging from 6-fold to 21-fold in some selected populations nih.gov, and even higher (around 18-fold to over 2500-fold depending on the study and genotype) have been reported bioone.org.

Amaranthus retroflexus Resistance Development

Amaranthus retroflexus (redroot pigweed) is another significant weed that has developed resistance to this compound, particularly in regions with intensive soybean production nih.govfrontiersin.orgmdpi.com. Resistance in A. retroflexus has been reported in locations such as Heilongjiang Province, China, where long-term this compound application has led to a decrease in weed community richness and a significant reduction in this compound's control efficacy against this species nih.govfrontiersin.org. Whole-plant bioassays have confirmed high levels of resistance in some A. retroflexus populations, with resistance indices ranging from approximately 40-fold to over 100-fold nih.govmdpi.com. For instance, one study reported resistance indices of 59-fold and 50-fold in two resistant populations compared to a susceptible population frontiersin.orgfrontiersin.org. A. retroflexus populations with multiple resistance to this compound and other herbicide groups have also been identified mdpi.comweedscience.org.

Amaranthus tuberculatus Resistance Characterization

Amaranthus tuberculatus (waterhemp) was one of the first weed species confirmed to have evolved resistance to PPO inhibitors bioone.orgsci-hub.se. Resistance in A. tuberculatus is well-characterized and is often linked to specific target-site mutations researchgate.net. Similar to A. palmeri, A. tuberculatus is a dioecious, outcrossing species, which facilitates the spread of resistance traits scielo.brmdpi.com. Resistance to this compound and other PPO inhibitors has been observed in A. tuberculatus populations, with varying levels of control achieved depending on the herbicide and the frequency of resistant plants in the population researchgate.net. While target-site resistance is common, non-target-site mechanisms also contribute to resistance in this species researchgate.net.

Molecular and Biochemical Mechanisms of Resistance

Herbicide resistance in weeds can be conferred by mechanisms that affect the herbicide's interaction with its target site or by mechanisms that reduce the amount of active herbicide reaching the target site.

Target-Site Resistance (TSR)

Target-site resistance involves alterations to the herbicide's protein target, reducing the herbicide's ability to bind and exert its effect. For this compound and other PPO inhibitors, the primary target is the protoporphyrinogen oxidase enzyme.

Mutations in the genes encoding PPO are a common mechanism of resistance to PPO-inhibiting herbicides in Amaranthus species nih.govmdpi.comsci-hub.se. The PPO enzyme is encoded by two nuclear genes, PPO1 and PPO2, with PPO2 often implicated in resistance to foliar-applied PPO inhibitors like this compound frontiersin.orgsci-hub.se.

One well-documented target-site resistance mechanism in A. tuberculatus and A. palmeri is a deletion of a glycine residue at position 210 (ΔG210) in the PPX2 protein bioone.orgcambridge.orgfrontiersin.orgnih.govmdpi.comsci-hub.se. This deletion has been shown to confer resistance to PPO inhibitors cambridge.orgnih.govsci-hub.se.

Another significant target-site mutation is the substitution of arginine at position 128 of the PPX2 protein. The Arg128Gly (R128G) substitution is a frequently reported mutation conferring resistance to PPO inhibitors, including this compound, in A. retroflexus and A. palmeri cambridge.orgfrontiersin.orgnih.govmdpi.comfrontiersin.orgsci-hub.senih.gov. This mutation involves a single nucleotide change in the ppo2 gene nih.gov. Studies have confirmed that the Arg128Gly substitution is a main reason for this compound resistance in A. retroflexus sci-hub.se. Other substitutions at position 128, such as Arg128Met (R128M), have also been associated with resistance nih.govsci-hub.semdpi.com. While ΔG210 has been reported as the most prevalent mutation in some A. palmeri populations resistant to this compound and saflufenacil, Arg128Gly and Gly399Ala mutations were also found and associated with resistance to this compound cambridge.org. A new mutation, Val361Ala (V361A), in A. palmeri PPX2 has also been associated with resistance to this compound and lactofen mdpi.com.

The presence and frequency of these mutations vary among resistant populations and species. For example, in a study of A. palmeri populations, ΔG210 was prevalent, while Arg128Gly and Gly399Ala were also detected cambridge.org. In A. retroflexus, the Arg128Gly mutation in PPX2 has been consistently identified in resistant populations frontiersin.orgmdpi.comfrontiersin.org.

| Weed Species | Mutation(s) Reported in PPX2 Gene (Examples) | Associated Herbicide Resistance |

| Amaranthus palmeri | ΔGly210, Arg128Gly, Arg128Met, Gly399Ala, Val361Ala | This compound, Saflufenacil, Lactofen, other PPO inhibitors |

| Amaranthus retroflexus | Arg128Gly, Arg128Met | This compound, Lactofen, Carfentrazone-ethyl, other PPO inhibitors |

| Amaranthus tuberculatus | ΔGly210 | This compound, other PPO inhibitors |

In addition to target-site mutations, non-target-site resistance mechanisms, such as enhanced metabolism mediated by enzymes like cytochrome P450s and glutathione S-transferases (GSTs), also play a significant role in this compound resistance in Amaranthus species, often contributing to multiple resistance nih.govbioone.orgfrontiersin.orgmdpi.comfrontiersin.org.

Impact of Mutations on Enzyme Sensitivity

Target-site resistance to this compound primarily involves alterations in the herbicide's molecular target, the PPO enzyme. This compound inhibits PPO by binding to a specific site on the enzyme, disrupting its function mda.state.mn.us. Mutations in the gene encoding PPO (PPX gene), specifically the PPX2 isoform which is considered more important for resistance in some species, can lead to an altered enzyme structure cambridge.orgbioone.org. These structural changes can reduce the binding affinity of this compound to the PPO enzyme, thereby decreasing the herbicide's inhibitory effect and allowing the plant to survive cambridge.org.

A well-documented target-site mutation conferring high-level resistance to this compound in Amaranthus retroflexus and Amaranthus palmeri is the substitution of arginine (Arg) with glycine (Gly) at position 128 in the PPX2 enzyme (Arg-128-Gly) frontiersin.orgnih.govnih.govmdpi.comcambridge.orgbioone.orgmdpi.comnih.govresearchgate.net. This specific mutation has been shown to significantly reduce the sensitivity of the PPO enzyme to this compound and other PPO inhibitors cambridge.orgresearchgate.net. Other mutations in PPX2, such as a glycine deletion at position 210 (ΔG210) and a substitution at position 399 (G399A), have also been linked to resistance to PPO inhibitors, including this compound, in Amaranthus species nih.govmdpi.combioone.orgmdpi.comnih.govresearchgate.netplos.org. These mutations alter the enzyme kinetics and this compound sensitivity, contributing to the resistant phenotype cambridge.org.

Research findings highlight the significant impact of these target-site mutations on the level of this compound resistance. For instance, Amaranthus retroflexus populations containing the Arg-128-Gly mutation have exhibited high resistance levels, with resistance indices ranging from approximately 27-fold to over 50-fold compared to susceptible populations mdpi.comcambridge.org.

Cross-Resistance and Multiple Resistance Profiles to Other Herbicide Classes

Weed populations resistant to this compound can exhibit cross-resistance or multiple resistance to other herbicide classes. Cross-resistance occurs when a weed population is resistant to multiple herbicides within the same chemical class or with the same mode of action, often due to a single resistance mechanism like a target-site mutation. montana.edu For example, an Amaranthus retroflexus population with the Arg-128-Gly substitution in PPO has shown cross-resistance to other diphenyl ether PPO inhibitors like lactofen and carfentrazone-ethyl. sci-hub.se

Multiple resistance, on the other hand, involves resistance to herbicides with different mechanisms of action. montana.edu This often arises from the accumulation of different resistance mechanisms within a population, including NTSR mechanisms like enhanced metabolism that can detoxify herbicides from various classes. frontiersin.orgresearchgate.net Research has confirmed multiple resistance to PPO, ALS (acetolactate synthase), and PSII (Photosystem II) inhibitors in some Amaranthus retroflexus populations resistant to this compound. mdpi.comresearchgate.net This highlights the complexity of resistance and the need for diverse management strategies.

Population Genetics and Evolutionary Dynamics of Resistance

The evolution of herbicide resistance is a prime example of evolutionary rescue, where genetic changes allow a population to persist under strong selection pressure from the herbicide. nih.gov The speed and trajectory of resistance evolution are influenced by population genetics factors such as the frequency of resistance alleles, gene flow, and the dominance of resistance traits. researchgate.net In weed populations, genetic diversity, often high in species like Amaranthus, provides the raw material for resistance to evolve. mdpi.com Mutations conferring resistance, even if initially rare, can rapidly increase in frequency under repeated herbicide application. researchgate.net For example, the Arg-128-Gly mutation conferring this compound resistance in Amaranthus requires only a single nucleotide change, facilitating its spread. mdpi.com The continuous and unscientific application of this compound can lead to the dominance of resistant individuals in a population. frontiersin.org

Strategies for Managing this compound-Resistant Weeds

Managing this compound-resistant weeds requires a multifaceted approach that goes beyond relying solely on herbicide applications. cottoninc.comgrowiwm.org

Integrated Weed Management (IWM) is crucial for preventing and managing herbicide resistance. frontiersin.orgcottoninc.comgrowiwm.org IWM strategies emphasize diversity in weed control tactics to reduce selection pressure on any single mechanism. cottoninc.comcroplife.org.au Key IWM approaches include:

Rotation of herbicide modes of action: Alternating or combining herbicides with different sites of action is fundamental to resistance management. mda.state.mn.uscottoninc.comcroplife.org.au

Tank mixing or pre-mixing herbicides: Applying multiple active ingredients with different modes of action simultaneously can control a broader spectrum of weeds and reduce the likelihood of resistance evolving to any single herbicide. cottoninc.comcroplife.org.au

Cultural control methods: Practices such as crop rotation, adjusting planting dates, optimizing crop density and row spacing, and using cover crops can suppress weed growth and reduce reliance on herbicides. frontiersin.orgcottoninc.comgrowiwm.orgashs.orgcdnsciencepub.com

Mechanical control: Tillage and inter-row cultivation can be effective in controlling emerged weeds, particularly in conjunction with other methods. mda.state.mn.usgrowiwm.orgcdnsciencepub.com

Scouting and early intervention: Regularly monitoring fields for weed escapes and promptly addressing them with alternative control methods prevents the buildup of resistant weed populations. montana.edu

Cleaning equipment: Preventing the spread of resistant weed seeds through contaminated farm equipment is essential. montana.edu

Synergists are compounds that can enhance the activity of a herbicide, often by inhibiting the plant's detoxification mechanisms. nih.govcambridge.org In the context of this compound resistance, particularly resistance mediated by enhanced metabolism (NTSR), synergists targeting enzymes like cytochrome P450s and glutathione S-transferases (GSTs) show potential. frontiersin.orgmdpi.comnih.govcambridge.org

Research has demonstrated that co-application of P450 inhibitors (e.g., malathion, piperonyl butoxide (PBO), amitrole) or GST inhibitors (e.g., 4-chloro-7-nitrobenzofurazan (NBD-Cl)) with this compound can significantly increase the herbicide's toxicity to resistant weed populations by interfering with their metabolic detoxification of this compound. mdpi.comresearchgate.netnih.govcambridge.org

For example, studies on resistant Amaranthus retroflexus and Amaranthus palmeri have shown that pre-treatment with malathion or NBD-Cl can partially or significantly reverse this compound resistance, indicating the involvement of P450 and GST enzymes in the resistance mechanism. mdpi.comresearchgate.netnih.govcambridge.org

Here is a table summarizing the effect of P450 and GST inhibitors on this compound resistance in a resistant A. retroflexus population (HW-01) compared to a sensitive population (ST-1):

| Herbicide | Population | Synergist | GR50 (g ai ha⁻¹) | GR50 Reduction (%) |

| This compound | HW-01 | None | 235.7 | - |

| This compound | HW-01 | Malathion | 39.1 | 83 |

| This compound | HW-01 | PBO | 47.1 | 80 |

| This compound | HW-01 | Amitrole | 75.4 | 68 |

| This compound | HW-01 | NBD-Cl | 58.9 | 75 |

| This compound | ST-1 | None | 4.6 | - |

| This compound | ST-1 | Malathion | 4.5 | 1.5 |

| This compound | ST-1 | PBO | 4.3 | 5.9 |

| This compound | ST-1 | Amitrole | 4.4 | 5.1 |

| This compound | ST-1 | NBD-Cl | 4.4 | 3.4 |

Data derived from search result nih.gov. GR50 is the herbicide dose required to reduce aboveground dry weight by 50%.

While promising, the practical application of synergists in the field requires further research to address potential issues such as crop selectivity and environmental impact. nih.gov However, these findings highlight the importance of metabolic resistance as a mechanism and the potential for synergists as a tool in managing this compound-resistant weeds.

Metabolism and Detoxification in Biological Systems

Plant Metabolism Pathways

Plant metabolism of fomesafen involves multiple pathways, including conjugation and reactions that modify the herbicide's structure researchgate.netnih.gov. These pathways collectively contribute to the detoxification and reduced phytotoxicity of this compound in tolerant species cornell.eduresearchgate.net.

Role of Glutathione S-Transferases (GSTs) in Crop Tolerance (e.g., Soybean)

Glutathione S-Transferases (GSTs) play a significant role in the detoxification of this compound, particularly in tolerant crops like soybean (Glycine max) nih.govresearchgate.netresearchgate.net. These enzymes catalyze the conjugation of this compound with glutathione (GSH) or, in the case of soybean, with homoglutathione (hGSH), the predominant endogenous thiol in this species nih.govresearchgate.netresearchgate.net. This conjugation forms a less phytotoxic, water-soluble conjugate that can be sequestered or further metabolized nih.govresearchgate.net. Research indicates that specific tau class GSTs (GmGSTUs) in soybean are highly active in detoxifying this compound, preferentially utilizing hGSH as a cosubstrate nih.govresearchgate.net. Studies involving transgenic plants overexpressing GmGSTU21 and an hGSH synthetase have demonstrated that tolerance to this compound is associated with the metabolism of the herbicide to inactive hGSH-derived conjugates nih.govresearchgate.net.

Hydrolysis and Substitution Reactions

Hydrolysis and substitution reactions are among the metabolic pathways involved in this compound detoxification in plants researchgate.netnih.gov. These reactions can alter the chemical structure of this compound, potentially leading to less active or inactive metabolites researchgate.netnih.gov. In rice, for example, hydrolysis and substitution reactions have been characterized as part of the this compound metabolism process researchgate.netnih.gov.

Reduction and Methylation Processes

Reduction and methylation processes also contribute to the metabolism of this compound in plants researchgate.netnih.gov. These reactions can modify functional groups on the this compound molecule, influencing its activity and fate within the plant researchgate.netnih.govscispace.com. Studies in rice have identified reduction and methylation as reactive pathways in this compound metabolism researchgate.netnih.gov.

Glycosylation and Acetylation Conjugation Pathways

Glycosylation and acetylation are important conjugation pathways in the metabolism of this compound researchgate.netnih.govnih.gov. These Phase II metabolic reactions involve the attachment of sugars (glycosylation) or acetyl groups (acetylation) to the herbicide or its metabolites researchgate.netnih.govnih.govgoogleapis.com. These conjugations generally increase the water solubility of the compounds, facilitating their transport and sequestration within the plant, often in the vacuole researchgate.netnih.govmdpi.com. In rice, glycosylation and acetylation conjugates of this compound have been identified researchgate.netnih.gov. Overexpression of certain acetyltransferases, such as OsACE1 in rice, has been shown to accelerate the metabolism and detoxification of this compound, leading to increased levels of acetylation conjugates nih.govresearchgate.net.

Identification of Key Metabolites and Conjugates (e.g., in Rice)

The metabolism of this compound in plants results in the formation of various metabolites and conjugates. In rice, comprehensive analysis using techniques like HRLC-Q-TOF-MS/MS has led to the characterization of numerous this compound derivatives researchgate.netnih.gov. These include eight metabolites and fourteen conjugates resulting from pathways such as hydrolysis, substitution, reduction, methylation, glycosylation, acetylation, and malonylation researchgate.netnih.gov. Studies in rice overexpressing OsACE1 have shown increased accumulation of specific metabolites and conjugates, including demethylsulfonyl-fomesafen and various acetylation conjugates nih.gov.

An example of relative concentrations of this compound metabolites and conjugates in rice with OsACE1 overexpression (OE-3) compared to wild-type (WT) is shown below, based on research findings:

| Compound Type | Location | Fold Increase (OE-3 vs WT) |

| Metabolite (m/z 360) | Shoot | 4.63 |

| N-acetylation conjugate (m/z 644) | Shoot | 10.56 |

| O-acetylation conjugate (m/z 385) | Shoot | 2.91 |

| Metabolite (m/z 282) | Grains | 4.62 |

| O-acetylation conjugate (m/z 419) | Grains | 1.86 |

| N-acetylation conjugate (m/z 644) | Grains | 1.65 |

Note: Data derived from research findings nih.gov. Specific metabolite and conjugate identities are indicated by their mass-to-charge ratio (m/z).

Gene Expression Analysis of Detoxification Enzymes (e.g., Cytochrome P450, Acetyltransferase)

Exposure to this compound can induce changes in the gene expression of various detoxification enzymes in plants researchgate.netnih.govcambridge.org. Studies utilizing RNA-sequencing have revealed the upregulation of numerous genes in response to this compound, including those encoding cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and acetyltransferases researchgate.netnih.govksu.edunih.govmdpi.com. These enzymes play key roles in the Phase I and Phase II metabolism of xenobiotics like this compound researchgate.netnih.govmdpi.comnih.govmdpi.com. For instance, research in rice has demonstrated that this compound exposure leads to the upregulation of genes correlated with the detoxification of xenobiotics, including cytochrome P450, GSTs, and acetyltransferase genes researchgate.netnih.gov. Overexpression of the acetyltransferase gene OsACE1 in rice has been shown to enhance this compound metabolism nih.govresearchgate.net.

Mammalian Metabolism and Excretion Routes

Studies on the metabolism and excretion of this compound in mammals, primarily rats, have provided insights into its fate within the body. Following oral administration, this compound is readily absorbed in both male and female rats. epa.govpublications.gc.ca The primary routes of elimination exhibit sex- and dose-dependent differences. epa.govpublications.gc.ca

At a single low dose (5 mg/kg body weight/day) in male rats, fecal excretion is the dominant route of elimination, with some evidence of enterohepatic recirculation. publications.gc.ca In contrast, urinary excretion is the main route in females at this dose. epa.govpublications.gc.ca However, this sex-based difference in excretion pattern is not apparent at higher doses (500 mg/kg body weight), where urinary excretion becomes predominant in both sexes. epa.govpublications.gc.ca The majority of the administered radiolabel is eliminated within 72 hours in both sexes, although elimination in males is reported to be significantly less than in females. publications.gc.ca Negligible amounts of radiolabel are released in expired air. publications.gc.ca

Tissue distribution studies in rats indicate that the largest amount of radioactivity is found in the liver, with lower amounts present in the gastrointestinal tract, carcass, and kidneys. publications.gc.ca Higher tissue radioactivity levels were observed in males compared to females. publications.gc.ca

Metabolism of this compound in mammals appears to be limited, primarily involving modifications of the ring substituent groups rather than cleavage of the diphenyl ether linkage between the nitrophenyl and chlorophenyl rings. At higher doses, the vast majority of the administered dose is excreted unchanged. epa.govregulations.gov At lower doses, a lesser amount (approximately 60%) is excreted unchanged. epa.gov The major identified metabolite, accounting for approximately 10% of the administered dose at lower concentrations, is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-anthranilic acid. epa.gov Other metabolites are considered minor, with no single metabolite comprising more than 5% of the administered dose. publications.gc.ca

The pharmacokinetics of this compound in mice are noted as unique among experimental animals and humans. In mice, the compound is rapidly and extensively absorbed, but excretion of radiolabel is slow and prolonged, with only a small proportion excreted in the urine. Fecal excretion predominates in mice, and the highest amount of radioactivity is found in the liver, consistent with biliary excretion being the primary route in this species. publications.gc.ca In dogs and marmosets treated with a single low dose, urinary excretion is the main route of elimination, and no pronounced sex differences in excretion were observed in these species or mice. publications.gc.ca

The majority of the radioactivity detected in urine, feces, bile, and liver in rats is attributed to unchanged this compound. publications.gc.ca

Summary of Excretion Routes in Mammals

| Species | Dose Level | Primary Excretion Route (Males) | Primary Excretion Route (Females) |

| Rat | Low (5 mg/kg) | Feces (with enterohepatic recirculation) publications.gc.ca | Urine epa.govpublications.gc.ca |

| Rat | High (500 mg/kg) | Urine epa.govpublications.gc.ca | Urine epa.govpublications.gc.ca |

| Mouse | Low | Feces publications.gc.ca | Feces publications.gc.ca |

| Dog | Low | Urine publications.gc.ca | Urine publications.gc.ca |

| Marmoset | Low | Urine publications.gc.ca | Urine publications.gc.ca |

Identified Mammalian Metabolite

| Metabolite Name | Approximate Percentage of Administered Dose (Low Dose in Rats) |

| 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-anthranilic acid | ~10% epa.gov |

| Unchanged this compound | ~60% epa.gov |

Advanced Analytical Methodologies and Residue Quantification

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are crucial steps to isolate fomesafen from complex matrices and remove interfering substances before chromatographic analysis. Several techniques have been developed and applied for this purpose.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classical sample preparation technique widely used for the isolation of analytes based on their differential solubility between two immiscible liquid phases. For this compound analysis, LLE has been employed in various matrices, including water and agricultural products.

In the analysis of this compound in soil and water, LLE involves extracting the sample with an organic solvent such as methylene chloride, often in combination with acidified water. A measured portion of the organic extract is then typically evaporated to dryness and reconstituted in a suitable mobile phase for subsequent analysis. epa.gov LLE has also been used for this compound detection in matrices like tomato and bovine milk. nih.gov While effective, LLE can be time-consuming and may require larger volumes of solvents compared to more modern techniques. qascf.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a popular and versatile sample preparation technique known for its simplicity, speed, cost-effectiveness, and broad applicability in pesticide residue analysis. It involves sample extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove matrix interferences. hpst.cz

QuEChERS has been successfully applied for the determination of this compound residues in various matrices, including soybeans, green soybeans, soybean straw, and beans. nih.govnih.govqascf.com Modifications to the standard QuEChERS procedure are often implemented to improve the extraction efficiency for this compound, which is considered an acidic pesticide with a pKa of 2.83. eurl-pesticides.eu For instance, adding acetic acid to the acetonitrile extraction solvent has been shown to improve this compound recovery from beans. qascf.comqascf.com

A modified QuEChERS method for this compound and quizalofop-p-ethyl in beans involved extraction with acetonitrile containing 1% acetic acid, followed by cleanup with MgSO4 and primary secondary amine (PSA) sorbent. qascf.comresearchgate.net This method demonstrated high recoveries (92.4–117.8%) and good repeatability (RSD 0.35–4.36%) for this compound in beans. qascf.comqascf.com Another study utilizing a modified QuEChERS procedure combined with HPLC-MS/MS for this compound in soybean matrices reported average recoveries ranging from 80% to 107%. nih.govresearchgate.net

The QuEChERS method offers advantages over traditional LLE, including reduced solvent consumption, less labor, and higher sample throughput, making it suitable for routine pesticide residue monitoring in various agricultural commodities. qascf.comresearchgate.net

Chromatographic and Spectrometric Detection Methods

Following extraction and sample preparation, chromatographic and spectrometric techniques are employed to separate, identify, and quantify this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this compound analysis, often coupled with various detectors.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a powerful separation technique that allows for the resolution of this compound from other components in the sample extract based on its interaction with a stationary phase and a mobile phase. Various detectors can be coupled with HPLC to detect and quantify the separated this compound.

UV Detection

Ultraviolet (UV) detection is a common and relatively inexpensive method used in conjunction with HPLC for compounds that absorb UV light, such as this compound. This compound has a chromophore that allows for detection in the UV range.

Studies have reported using HPLC with UV detection for the determination of this compound residues in water and agricultural commodities. epa.govplantarchives.orgresearchgate.net A method for this compound determination in water utilized HPLC with UV detection at 290 nm after liquid-solid extraction (LSE) with a C18 disk. epa.gov This method was validated for trace analysis of this compound at concentrations ranging from 0.1 to 10 µg/L in water. epa.gov Another HPLC-UV method for this compound residues in soybean crop also employed a UV detector at a wavelength of 290 nm. plantarchives.org The selection of the detection wavelength is crucial for sensitivity and selectivity. While 290 nm has been used, other wavelengths like 220 nm have also been explored for simultaneous detection of this compound with other herbicides, although the peak area response for this compound may decrease at lower wavelengths compared to higher ones. qascf.comqascf.com

Diode-Array Detection (DAD)

Diode-Array Detection (DAD), also known as Photodiode Array (PDA) detection, is a type of UV detection that allows for the simultaneous acquisition of UV spectra across a range of wavelengths. This provides more comprehensive information about the separated compounds, enabling peak identification based on spectral characteristics and improving selectivity by allowing for the monitoring of multiple wavelengths or the use of spectral deconvolution.

HPLC coupled with DAD has been utilized for the analysis of this compound in various matrices, including soil, corn, and beans. epa.govnih.govqascf.com A modified QuEChERS method combined with HPLC-DAD was established for the determination of this compound in beans. qascf.comqascf.com This method involved optimizing chromatographic conditions, including the mobile phase (acetonitrile:acidified water), flow rate, and detection wavelength. qascf.comqascf.com A detection wavelength of 220 nm was selected in this method to sensitively detect both this compound and another herbicide, although the peak response for this compound was higher at other wavelengths. qascf.comqascf.com Another study on the persistence of this compound in soil used HPLC with a PDA detector at a detection wavelength of 290 nm. asacim.org.ar The use of DAD provides valuable spectral data that can aid in confirming the identity of this compound residues and assessing peak purity.

Here is a summary of some research findings on this compound analysis using HPLC-DAD:

| Matrix | Extraction Method | Detection Wavelength | Mobile Phase Composition | Recovery (%) | LOQ (mg/kg or µg/L) | Reference |

| Beans | Modified QuEChERS | 220 nm | Acetonitrile:Acidified Water | 92.4–117.8 | 0.005 | qascf.comqascf.com |

| Soil | SLE/LTP | Not specified (DAD) | Not specified | ≥98.9 | 0.0073 | researchgate.net |

| Soil | Water:Dichloromethane + Acetic Acid | 290 nm | 0.1% Formic Acid in Water:Acetonitrile (Gradient) | 91-95 | 0.002 | asacim.org.ar |

| Soil/Water | Methylene Chloride + Acidified Water | 290 nm | Acetonitrile:Water (with KNO3, pH 3) | 80-107 | 0.01-0.0124 (soil), 0.001-0.1 (water) | epa.govresearchgate.net |

Note: LOQ values and recovery ranges may vary depending on the specific method, matrix, and validation parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly effective technique for the analysis of this compound residues. This method combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS allows for the simultaneous detection and quantification of this compound, even at very low concentrations, in complex sample matrices.